molecular formula C11H11ClN2O3 B2964805 2-[3-(3-Chlorophenyl)-2-oxoimidazolidin-1-yl]acetic acid CAS No. 1798678-98-4

2-[3-(3-Chlorophenyl)-2-oxoimidazolidin-1-yl]acetic acid

Cat. No.: B2964805
CAS No.: 1798678-98-4
M. Wt: 254.67
InChI Key: DBYBUVVLEAZSLX-UHFFFAOYSA-N
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Description

2-[3-(3-Chlorophenyl)-2-oxoimidazolidin-1-yl]acetic acid is a chemical compound of significant interest in medicinal chemistry and oncology research. Its core research value is associated with its potential as an antimicrotubule agent. Compounds featuring the 2-oxoimidazolidin-1-yl scaffold have been investigated for their ability to inhibit cancer cell proliferation by targeting the colchicine-binding site on β-tubulin . Binding to this site disrupts microtubule dynamics, which are critical for cellular functions including mitosis, leading to cell cycle arrest in the G2/M phase and ultimately inducing cytoskeleton disruption and cell death in tumor cell lines . This mechanism is similar to that of established anticancer agents like combretastatin A-4, suggesting potential application in the development of novel antitumor and antiangiogenic therapies . Furthermore, research on structurally similar molecules indicates that the 2-oxoimidazolidin-1-yl pharmacophore can serve as a stable bioisostere for other chemical groups, enhancing the metabolic stability of drug candidates while retaining potent biological activity . This makes it a valuable building block in the design and synthesis of new molecular entities for probing biological pathways and evaluating new therapeutic strategies against various cancer types, including colon carcinoma, melanoma, and breast carcinoma models . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O3/c12-8-2-1-3-9(6-8)14-5-4-13(11(14)17)7-10(15)16/h1-3,6H,4-5,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBYBUVVLEAZSLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CC(=O)O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-Chlorophenyl)-2-oxoimidazolidin-1-yl]acetic acid typically involves the reaction of 3-chlorobenzaldehyde with glycine in the presence of a suitable catalyst to form the imidazolidinone ring. This intermediate is then subjected to further reactions to introduce the acetic acid moiety. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-Chlorophenyl)-2-oxoimidazolidin-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

2-[3-(3-Chlorophenyl)-2-oxoimidazolidin-1-yl]acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(3-Chlorophenyl)-2-oxoimidazolidin-1-yl]acetic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of oxidative stress and inhibition of specific signaling pathways .

Comparison with Similar Compounds

Structural Features

Compound Name Substituent on Phenyl Ring Key Functional Groups Molecular Formula Molecular Weight
2-[3-(3-Chlorophenyl)-2-oxoimidazolidin-1-yl]acetic acid 3-Cl Imidazolidinone, Acetic acid C₁₁H₁₁ClN₂O₃ 254.67 g/mol
2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid 4-CN Imidazolidinone, Acetic acid C₁₂H₁₁N₃O₃ 245.24 g/mol
2-[3-(4-Methoxyphenyl)-2-oxoimidazolidin-1-yl]acetic acid 4-OCH₃ Imidazolidinone, Acetic acid C₁₂H₁₄N₂O₄ 250.25 g/mol
2-[3-(2,5-Dimethoxyphenyl)-2-oxoimidazolidin-1-yl]acetic acid 2,5-OCH₃ Imidazolidinone, Acetic acid C₁₃H₁₆N₂O₅ 280.28 g/mol

Structural Insights :

  • Acetic acid side chain contributes to hydrogen-bonding interactions, influencing receptor binding and solubility .

Anticonvulsant and Antinociceptive Potential

  • 3-(3-Chlorophenyl) analogs (e.g., derivatives in ) exhibit anticonvulsant activity in rodent models, with ED₅₀ values ranging from 30–100 mg/kg .
  • 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid: Limited direct data, but cyano groups may modulate GABAergic activity, a common anticonvulsant mechanism .

Receptor Interactions

Physicochemical Properties

  • Lipophilicity: The 3-chlorophenyl group increases logP compared to methoxy or cyano analogs, as seen in derivatives (e.g., logP ~2.5 for chlorophenyl vs. ~1.8 for methoxy) .
  • Solubility : Acetic acid moiety improves aqueous solubility (e.g., ~10 mg/mL in water) compared to ester or amide derivatives .

Biological Activity

The compound 2-[3-(3-Chlorophenyl)-2-oxoimidazolidin-1-yl]acetic acid is a derivative of imidazolidinone and has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H12ClN2O3\text{C}_{12}\text{H}_{12}\text{Cl}\text{N}_2\text{O}_3

This compound features a chlorophenyl group that contributes to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antiproliferative Effects : Studies have demonstrated that imidazolidinone derivatives can inhibit cancer cell proliferation. For instance, compounds structurally related to this compound have shown significant activity against human cancer cells in vitro, particularly through mechanisms involving microtubule disruption and apoptosis induction .
  • Antimicrobial Activity : There is evidence suggesting that similar compounds possess antimicrobial properties. The presence of the imidazolidinone moiety has been linked to enhanced antibacterial and antifungal activities, making these compounds candidates for further development in antimicrobial therapies .

The biological activity of this compound can be attributed to several mechanisms:

  • Microtubule Disruption : Compounds with an imidazolidinone structure often interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
  • Enzyme Inhibition : Some studies suggest that these compounds may inhibit specific enzymes involved in cell proliferation pathways, contributing to their antiproliferative effects .

Case Studies

Several studies have explored the biological activity of related compounds:

StudyFindings
Masand et al. (2015)Investigated the antiproliferative activity of substituted phenyl imidazolidinones, demonstrating significant inhibition of cancer cell lines through microtubule disruption .
ACS Publications (2011)Reported on the synthesis and evaluation of phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates, highlighting their potential as anticancer agents with effective binding to target sites .
Justia Patents (2008)Discussed the binding affinities of imidazolidinone derivatives with various receptors, indicating selective therapeutic effects with minimal side effects .

Q & A

Q. Q: What is the standard synthetic route for 2-[3-(3-Chlorophenyl)-2-oxoimidazolidin-1-yl]acetic acid?

A: The compound is synthesized via refluxing intermediates such as 1-(1H-benzimidazol-2-yl)-2-(3-hydroxyphenyl)ethanone with glycolic acid for 2 hours. Reaction completion is monitored by TLC, followed by recrystallization from methanol. Key steps include nucleophilic substitution and cyclization .

Advanced Synthesis

Q. Q: How can reaction conditions be optimized to improve yield and purity?

A: Use Design of Experiments (DOE) to test variables (solvent polarity, catalyst loading, temperature). For example, cyanoacetic acid reactions with acetic anhydride ( ) may require inert atmospheres to suppress oxidation side reactions. Advanced purification techniques, like preparative HPLC, enhance purity .

Basic Characterization

Q. Q: What analytical methods confirm the structure of this compound?

A: Standard techniques include:

  • TLC for reaction monitoring.
  • IR spectroscopy to confirm carbonyl (C=O) and carboxylic acid (COOH) groups.
  • NMR (¹H and ¹³C) to resolve imidazolidinone and chlorophenyl moieties .

Advanced Characterization

Q. Q: How are ambiguous NMR signals resolved for this compound?

A: Employ 2D NMR techniques (HSQC, HMBC) to assign overlapping proton environments. Single-crystal XRD (as in ) provides definitive stereochemical data .

Biological Activity (Basic)

Q. Q: What biological activities are associated with this compound?

A: It modulates autophagy (e.g., LC3-II accumulation in cellular assays) and exhibits anti-inflammatory properties. In vitro studies use cell viability assays (MTT) and Western blotting for target validation .

Biological Activity (Advanced)

Q. Q: How can its mechanism of action in autophagy be elucidated?

A: Combine siRNA knockdown of autophagy-related genes (e.g., ATG5) with transcriptomic profiling. Pharmacodynamic studies in animal models assess dose-dependent effects .

Data Contradictions

Q. Q: Why do synthesis yields vary across studies?

A: Variations arise from differences in starting materials (e.g., chlorophenyl vs. benzimidazolyl precursors) or reaction conditions (e.g., anhydrous vs. humid environments). Compare (cyanoacetic acid route) and (glycolic acid method) .

Stability (Basic)

Q. Q: What are recommended storage conditions?

A: Store at room temperature in airtight containers with desiccants. Similar imidazolidinone derivatives show stability under these conditions .

Stability (Advanced)

Q. Q: What degradation pathways occur under stress?

A: Perform forced degradation studies (heat, UV light, acidic/basic hydrolysis). Use LC-MS to identify degradation products (e.g., hydrolyzed acetic acid side chain) .

Theoretical Frameworks (Basic)

Q. Q: How does the chlorophenyl group influence bioactivity?

A: The chloro substituent enhances lipophilicity, improving membrane permeability. Electronic effects (e.g., electron-withdrawing) stabilize binding to hydrophobic enzyme pockets .

Theoretical Frameworks (Advanced)

Q. Q: Can computational modeling predict binding interactions?

A: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with targets like mTOR or Beclin-1. DFT calculations optimize substituent electronic profiles .

Toxicity (Basic)

Q. Q: What is known about its toxicity profile?

A: Limited data exist, but EPA analogs () suggest moderate cytotoxicity. Conduct in vitro hepatotoxicity assays (e.g., HepG2 cell lines) .

Comparative Studies

Q. Q: How do structural analogs (e.g., bromo/fluoro derivatives) compare?

A: Bromo analogs (larger atomic radius) may enhance binding affinity but reduce solubility. Fluoro derivatives exhibit stronger electronic effects, altering metabolic stability () .

Methodological Validation (Basic)

Q. Q: How to validate synthesis reproducibility?

A: Reproduce protocols using identical reagents (e.g., anhydrous glycolic acid) and compare spectral fingerprints. Cross-validate with independent labs .

Methodological Validation (Advanced)

Q. Q: How to ensure cross-lab reproducibility?

A: Implement round-robin testing with standardized protocols (e.g., ICH guidelines). Use ’s framework for documenting procedural variables (e.g., stirring rate, cooling methods) .

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